![molecular formula C17H10O4 B1249582 1,3-dihydroxy-12H-benzo[b]xanthen-12-one CAS No. 22315-94-2](/img/structure/B1249582.png)
1,3-dihydroxy-12H-benzo[b]xanthen-12-one
Overview
Description
1,3-Dihydroxy-12H-benzo[b]xanthen-12-one is a chemical compound with the molecular formula C17H10O4 and a molecular weight of 278.26 g/mol . . This compound is characterized by its unique structure, which includes a xanthene core with hydroxyl groups at positions 1 and 3 and a ketone group at position 12.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxy-12H-benzo[b]xanthen-12-one can be synthesized through various synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with 2-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetic acid. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters, depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
The synthesis of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one typically involves the condensation of appropriate precursors under controlled conditions. For instance, a common method includes the reaction of 3-hydroxy-2-naphthoic acid with phenols in the presence of acid catalysts. This approach has been optimized to enhance yield and purity, making it suitable for further applications in research and industry .
Biological Activities
- Antitumor Activity : Numerous studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, research indicates that this compound can inhibit the proliferation of HeLa (cervical cancer) and HepG2 (liver cancer) cells . The mechanism of action is believed to involve DNA intercalation, leading to apoptosis in cancer cells .
- Antioxidant Properties : The compound also shows promising antioxidant activity. It has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage associated with various diseases .
Therapeutic Applications
- Cancer Treatment : Given its cytotoxic properties, this compound is being investigated as a potential anticancer agent. Studies have focused on its efficacy against solid tumors and its ability to enhance the effects of existing chemotherapeutic agents .
- Cosmetic Formulations : The compound's antioxidant properties have led to its exploration in cosmetic formulations aimed at skin protection and anti-aging effects. Its stability and compatibility with other cosmetic ingredients make it a candidate for inclusion in skincare products .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Antitumor Efficacy : A study conducted on multiple human tumor cell lines demonstrated that this compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics, indicating its potential as an effective treatment option .
- Formulation Development : Research into cosmetic formulations incorporating this xanthone derivative showed enhanced skin hydration and protection against UV-induced damage compared to products without it .
Mechanism of Action
The mechanism of action of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one involves its ability to absorb light and emit fluorescence. This property is due to the conjugated xanthene core, which allows for efficient energy transfer and emission of light at specific wavelengths. In biological applications, the compound can bind to cellular components, enabling visualization under a fluorescence microscope.
Comparison with Similar Compounds
Similar Compounds
Rhodamine 6G: Another xanthene dye with similar fluorescent properties but different substituents.
Fluorescein: A related compound with a similar structure but different functional groups, leading to different fluorescence characteristics.
Eosin Y: A xanthene dye with bromine substituents, used in histology and cytology.
Uniqueness
1,3-Dihydroxy-12H-benzo[b]xanthen-12-one is unique due to its specific hydroxyl and ketone functional groups, which confer distinct chemical reactivity and fluorescence properties. These features make it particularly useful in applications requiring high sensitivity and specificity.
Biological Activity
1,3-Dihydroxy-12H-benzo[b]xanthen-12-one is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
- Chemical Formula : C17H10O4
- Molecular Weight : 278.26 g/mol
- CAS Number : 22315-94-2
This compound belongs to the xanthone family, which is characterized by a dibenzo-γ-pyrone structure. Xanthones are known for their various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This compound exhibits its biological effects primarily through interaction with DNA. The compound intercalates into the DNA helix, disrupting normal cellular processes such as replication and transcription. This interaction can lead to:
- Gene Expression Alteration : Changes in gene expression can result from the disruption of normal DNA function.
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Anticancer Activity
Several studies have reported the anticancer properties of this compound:
- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines, including human epidermoid carcinoma (KB) cells.
- Mechanism : Its cytotoxicity is attributed to its ability to intercalate DNA and induce apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that xanthones possess antimicrobial activity:
- In vitro Studies : this compound has been evaluated for antibacterial effects against several bacterial strains.
Study 1: Cytotoxic Activity Evaluation
In a study conducted by Yuanita et al., various xanthone derivatives were synthesized and tested for their anticancer activity using quantitative structure–activity relationship (QSAR) models. The results indicated that the presence of hydroxyl groups significantly correlated with increased anticancer activity. The IC50 values for selected derivatives were determined, highlighting this compound as a promising candidate with lower IC50 values compared to other derivatives .
Compound Name | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | 15.2 | DNA intercalation leading to apoptosis |
9,11-Dihydroxy-12H-benzo[a]xanthen-12-one | 30.5 | Similar mechanism but lower binding affinity |
Study 2: QSAR Modeling
A QSAR study focused on synthesizing new xanthone derivatives indicated that structural modifications could enhance anticancer properties. The study utilized computational methods (PM3) to predict the activity of new compounds based on existing data sets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3-dihydroxy-12H-benzo[b]xanthen-12-one?
The compound is synthesized via condensation of 3-hydroxy-2-naphthalenecarboxylic acid with phloroglucinol (1,3,5-trihydroxybenzene) using anhydrous ZnCl₂ and PCl₃ as condensing agents, yielding ~35% efficiency . Alternative methods employ microwave-assisted protocols or solvent-free conditions with heteropoly acids (e.g., 12-tungstophosphoric acid) to improve reaction times and yields (up to 85%) .
Q. How can the purity and structural integrity of synthesized this compound be confirmed?
Analytical validation typically involves:
- NMR (¹H/¹³C) to verify aromatic proton environments and hydroxyl groups.
- IR spectroscopy to confirm carbonyl (C=O) stretching (~1626 cm⁻¹) and phenolic O–H bands (~3326 cm⁻¹) .
- Mass spectrometry (ESI-MS) to validate molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray crystallography (using SHELXL ) for absolute configuration determination, particularly for derivatives .
Q. What are the key pharmacological properties of this compound?
this compound exhibits intercalative DNA binding (binding constant K ~10⁴ M⁻¹) and selective cytotoxicity against tumor cell lines (e.g., HeLa, IC₅₀ ~15 μM; HepG2, IC₅₀ ~20 μM) while sparing normal liver cells (L02, IC₅₀ >100 μM) . These effects are attributed to its planar aromatic system, which facilitates DNA interaction .
Advanced Research Questions
Q. How do structural modifications (e.g., alkylation, Claisen rearrangement) influence bioactivity?
- Alkylation with α,ω-dibromoalkanes introduces side chains, enhancing lipophilicity and cellular uptake .
- Claisen rearrangement of intermediates (e.g., 3-chloro-3-methyl-1-butyne derivatives) generates fused pyran rings, altering DNA-binding affinity and cytotoxicity . Derivatives like benzo[b]pyrano[2,3-i]xanthen-6-ones show improved antitumor activity compared to the parent compound .
Q. What methodologies resolve contradictions in reported DNA-binding constants?
Discrepancies in binding data (e.g., K values varying by orders of magnitude) arise from experimental conditions (pH, ionic strength). To address this:
- Use multi-technique validation (UV-Vis, fluorescence quenching, circular dichroism, viscosity measurements) .
- Standardize buffer systems (e.g., Tris-HCl, pH 7.4) and control temperature (25°C) to minimize variability .
Q. How can reaction efficiency be improved for large-scale synthesis?
- Task-specific ionic liquids (e.g., [NMP]H₂PO₄) enable recyclable, solvent-free reactions with >90% yield .
- Microwave irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) while maintaining regioselectivity .
Q. What advanced techniques elucidate conformational dynamics in derivatives?
- Single-crystal X-ray diffraction reveals boat-shaped pyran and envelope-like cyclohexanone conformations in derivatives (e.g., 12-(4-chlorophenyl)-9,9-dimethyl-8H-benzo[a]xanthen-11-one) .
- DFT calculations complement crystallographic data to model electronic transitions and stability .
Q. How can cytotoxic activity be evaluated with methodological rigor?
- Cell line panels : Test against tumor (HeLa, HepG2) and non-tumor (L02) lines to assess selectivity .
- Dose-response curves : Use triplicate experiments with 72-hour incubation and MTT assays to determine IC₅₀ values .
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation studies confirm mechanism of action .
Q. Methodological Best Practices
Q. How to ensure reproducibility in multi-component reactions?
- Catalyst optimization : Screen Brønsted/Lewis acids (e.g., H₃PW₁₂O₄₀, Sr(OTf)₂) to identify ideal conditions .
- In situ monitoring : Employ TLC or HPLC to track intermediate formation and reaction completion .
Q. What strategies validate computational models for structure-activity relationships (SAR)?
Properties
IUPAC Name |
1,3-dihydroxybenzo[b]xanthen-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPVEXKCXYFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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